4-((4-Chlorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

Description

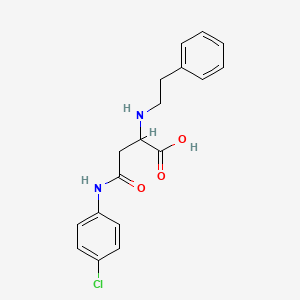

This compound is a substituted butanoic acid derivative featuring two distinct functional groups:

- A 4-chlorophenylamino moiety at the 4-oxo position.

- A phenethylamino group at the 2-position.

Properties

IUPAC Name |

4-(4-chloroanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(23)24)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNUWGGJLMFQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with a suitable acylating agent to introduce the chlorophenyl group. This is followed by the introduction of the phenethylamino group through nucleophilic substitution reactions. The final step involves the formation of the butanoic acid backbone through a series of condensation and hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

4-((4-Chlorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural and Physicochemical Properties

The table below compares the target compound with two closely related analogs from the evidence:

2.2 Key Differences and Implications

Substituent Complexity: The target compound’s phenethylamino group introduces significant steric bulk and lipophilicity compared to the simpler dichloro- or ethoxy-substituted analogs. This may enhance membrane permeability but reduce aqueous solubility. The 4-chlorophenyl group (vs. 2,5-dichloro or 4-ethoxy in analogs) offers distinct electronic effects. Chlorine’s electron-withdrawing nature may influence binding affinity in biological systems, while ethoxy groups (electron-donating) could alter metabolic stability .

The absence of reported pKa or melting point data for the target compound limits direct solubility comparisons, though the ethoxy analog’s lower pKa (4.73) indicates stronger acidity than typical carboxylic acids, likely due to resonance stabilization .

Research Findings and Inferences

- Metabolic Considerations: The phenethylamino group in the target compound could slow metabolic clearance compared to analogs lacking this moiety, as seen in compounds with bulky N-substituents. However, this may also increase the risk of off-target interactions .

Biological Activity

4-((4-Chlorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a chlorophenyl group, an amino group, and a butanoic acid moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of similar compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Certain analogs have demonstrated efficacy in inhibiting tumor growth in vitro and in vivo.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation markers.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds using the disk diffusion method. The results indicated that several derivatives exhibited high activity against specific bacterial strains. The following table summarizes the findings:

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Fungal Activity |

|---|---|---|---|

| Compound A | High | Moderate | High |

| Compound B | Moderate | High | Moderate |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined based on further research.

Anticancer Activity

In vitro studies have shown that compounds structurally similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported that certain derivatives were effective against renal and breast cancer cell lines, demonstrating IC50 values in the micromolar range.

The mechanism of action for this compound appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Signal Transduction Pathways : Some studies suggest that these compounds can interfere with signaling pathways that promote inflammation and tumor growth.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several novel butanoic acid derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the butanoic acid moiety enhanced activity significantly, suggesting a promising avenue for further research into this compound.

Case Study 2: Cancer Cell Line Studies

In another study focusing on various cancer cell lines, researchers found that compounds similar in structure to this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.